molecular formula C6H8N2O2 B13176976 5-(Aminomethyl)furan-3-carboxamide

5-(Aminomethyl)furan-3-carboxamide

Cat. No.: B13176976
M. Wt: 140.14 g/mol
InChI Key: PNVIXYAZDXPLHP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)furan-3-carboxamide can be achieved through several methods. One common approach involves the reductive amination of 5-(hydroxymethyl)furfural (HMF) using ammoniacal methanol and a catalyst such as Ru NPs supported on Nb2O5 . Another method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furfurylamine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furfurylamine derivatives, and various substituted amides .

Scientific Research Applications

5-(Aminomethyl)furan-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, making it a versatile compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)furan-3-carboxamide stands out due to its unique combination of an aminomethyl group and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(aminomethyl)furan-3-carboxamide

InChI

InChI=1S/C6H8N2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9)

InChI Key

PNVIXYAZDXPLHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)N)CN

Origin of Product

United States

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